![molecular formula C16H11N3O2 B421457 10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline](/img/structure/B421457.png)
10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole fused with a quinoline ring, with a methyl group at the 10th position and a nitro group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline can be achieved through various methods. One common approach involves the cyclization of 2-nitroaniline derivatives with indole derivatives under oxidative conditions. For instance, a visible light-induced intramolecular oxidative cyclization has been reported to generate indolo[2,3-b]quinoline derivatives in high yields . Another method involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methyl and nitro groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: DDQ, tert-butyl hydroperoxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Reduction of the nitro group: Formation of 10-Methyl-2-aminoindolo[3,2-b]quinoline.
Substitution reactions: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects . The nitro group plays a crucial role in its bioactivity, as it can undergo reduction to form reactive intermediates that damage cellular components.
Comparison with Similar Compounds
10-Methyl-2-nitro-10H-indolo[3,2-b]quinoline can be compared with other indoloquinoline derivatives:
- **Indolo[2,3-b]quinoxalines
Neocryptolepine (5-methyl-5H-indolo[2,3-b]quinoline): Known for its antitumor activity.
Properties
Molecular Formula |
C16H11N3O2 |
|---|---|
Molecular Weight |
277.28g/mol |
IUPAC Name |
10-methyl-2-nitroindolo[3,2-b]quinoline |
InChI |
InChI=1S/C16H11N3O2/c1-18-14-5-3-2-4-12(14)16-15(18)9-10-8-11(19(20)21)6-7-13(10)17-16/h2-9H,1H3 |
InChI Key |
YXVMEWLMLVCRSM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C=C4C=C(C=CC4=N3)[N+](=O)[O-] |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C4C=C(C=CC4=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one](/img/structure/B421374.png)
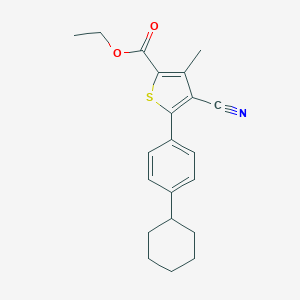
![1,3-dimethyl-5-(3-nitrophenyl)-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B421377.png)
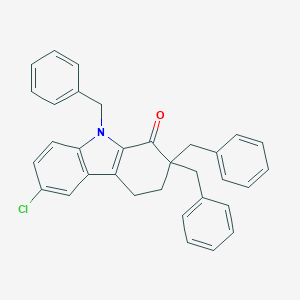
![1-Phenyl-1,4,5,10-tetrahydropyrazolo[3,4-a]carbazole](/img/structure/B421384.png)
![N'-[(6-methyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylene]benzohydrazide](/img/structure/B421385.png)
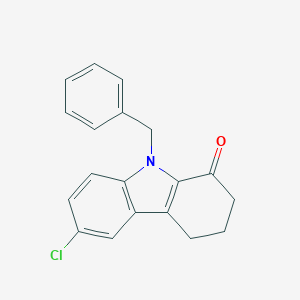
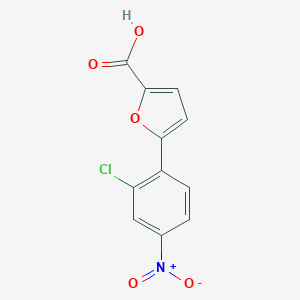
![6-[2-[(3,4-Dimethoxyphenyl)methylideneamino]phenoxy]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B421392.png)
![3-(4-Methyl-1-piperazinyl)-5,10-dihydro-5,10-ethanopyridazino[3,4-b]quinoxaline](/img/structure/B421393.png)
![Ethyl 4-[5-(hydroxymethyl)furan-2-yl]benzoate](/img/structure/B421394.png)
![1-(4-Methoxyphenyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid dimethyl ester](/img/structure/B421395.png)
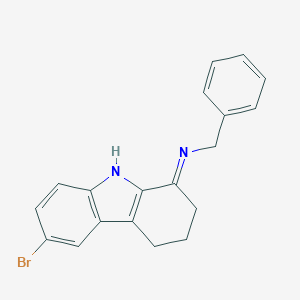
![6-[2-(benzylideneamino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B421398.png)
